3-Vinylphenyl ethyl(methyl)carbamate is a polymerizable carbamate monomer. [] It belongs to a class of compounds known as carbamates, characterized by the presence of a carbamate functional group (-NH-(C=O)-O-). This group consists of a nitrogen atom bonded to a carbonyl group (C=O) and an oxygen atom, which is further linked to another carbon atom.
This compound plays a crucial role in scientific research, particularly in materials science and polymer chemistry, due to its ability to be incorporated into polymer chains. [] This incorporation allows for the modification of polymer properties and the creation of materials with unique characteristics.
3-Vinylphenyl ethyl(methyl)carbamate is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as a metabolite of rivastigmine, a drug used for treating Alzheimer's disease. The compound is characterized by its unique structure, which includes a vinyl group and a carbamate functional group, making it a subject of study for its biological activities and synthetic methods.
The compound is primarily synthesized from rivastigmine, with research indicating that it may serve as a significant human metabolite. The synthesis of 3-vinylphenyl ethyl(methyl)carbamate has been documented in various scientific studies, highlighting efficient methods for its production and potential implications in pharmacology .
3-Vinylphenyl ethyl(methyl)carbamate falls under the category of carbamates, which are esters or salts of carbamic acid. This classification places it within the broader field of organic chemistry, specifically among compounds that exhibit biological activity.
The synthesis of 3-vinylphenyl ethyl(methyl)carbamate can be achieved through several methods. A prominent approach involves the direct synthesis from rivastigmine, yielding over 30% efficiency. Other methods may include the use of various reagents and catalysts to facilitate the reaction process .
The synthetic route typically involves the reaction of vinylphenol derivatives with ethyl chloroformate or methyl chloroformate under basic conditions. This process requires careful control of reaction parameters such as temperature and time to optimize yield and purity .
3-Vinylphenyl ethyl(methyl)carbamate has a molecular formula of CHNO, with a molecular weight of approximately 205.25 g/mol. The structure features a vinyl group attached to a phenyl ring, along with an ethyl and methyl carbamate moiety.
The structural analysis can be supported by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their environments within the molecule .
3-Vinylphenyl ethyl(methyl)carbamate can undergo various chemical reactions typical of carbamates, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity in biological systems.
For instance, hydrolysis in aqueous environments can lead to the release of the corresponding alcohol and carbamic acid. Such reactions are essential for assessing the compound's behavior in physiological conditions .
The mechanism by which 3-vinylphenyl ethyl(methyl)carbamate exerts its effects is not fully elucidated but is believed to involve interactions with cholinergic receptors due to its relation to rivastigmine. This interaction may enhance cholinergic neurotransmission, which is crucial in cognitive function.
Studies suggest that metabolites like 3-vinylphenyl ethyl(methyl)carbamate may contribute to the pharmacological profile of rivastigmine by modulating enzyme activity related to neurotransmitter degradation .
Relevant analyses, such as Thin Layer Chromatography (TLC), have been employed to assess purity and identify the compound during synthesis .
3-Vinylphenyl ethyl(methyl)carbamate is primarily studied for its potential role as a metabolite in Alzheimer's disease treatment. Its structural similarities to rivastigmine suggest it could possess similar pharmacological properties, making it a candidate for further research in neuropharmacology.
Additionally, due to its unique chemical structure, it may find applications in developing diagnostic agents for imaging techniques related to neurodegenerative diseases .
3-Vinylphenyl ethyl(methyl)carbamate (CAS No. 1346602-84-3) is systematically named in IUPAC nomenclature as (3-ethenylphenyl) N-ethyl-N-methylcarbamate, reflecting its core structural elements: a carbamate group with ethyl-methylamine substitution and a 3-vinylphenyl aromatic system [1] [7]. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The carbamate linkage (-O-C(O)-N<) classifies it as a disubstituted carbamate due to the diakyl (ethyl and methyl) substitution on the nitrogen atom [3].
Key structural features include:
Computational chemistry data reveals a topological polar surface area (TPSA) of 29.54 Ų, LogP of 2.78, and zero hydrogen bond donors—properties consistent with moderate lipophilicity and membrane permeability [1]. The SMILES notation (CCN(C)C(=O)OC1=CC=CC(C=C)=C1
) and InChIKey (NARZULAZYYDYNA-UHFFFAOYSA-N
) provide machine-readable descriptors for databases and cheminformatics applications [3] [7].
Table 1: Structural Identifiers of 3-Vinylphenyl Ethyl(Methyl)Carbamate
Property | Value |
---|---|
CAS Registry Number | 1346602-84-3 |
IUPAC Name | (3-ethenylphenyl) N-ethyl-N-methylcarbamate |
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(C=C)=C1 |
InChIKey | NARZULAZYYDYNA-UHFFFAOYSA-N |
Topological Polar Surface Area | 29.54 Ų |
The synthesis of 3-vinylphenyl ethyl(methyl)carbamate was first reported in the context of rivastigmine metabolism—an FDA-approved carbamate drug for Alzheimer’s disease. Rivastigmine’s development in the late 1990s highlighted carbamates as privileged structures in neuropharmacology due to their proteolytic stability and ability to penetrate the blood-brain barrier [4] [5]. This compound was identified as a potential human metabolite through in vitro hepatic microsome studies, prompting targeted synthesis for metabolic pathway validation [8].
In 2013, Xu et al. published a direct synthesis route achieving >30% yield, starting from rivastigmine or its precursors via Heck coupling or Wittig reactions. This methodology enabled gram-scale production for analytical reference standards [8]. Historically, carbamate chemistry gained prominence after the 1959 registration of carbaryl (the first carbamate insecticide), but pharmaceutical applications accelerated in the 2000s with drugs like rivastigmine, where carbamate groups serve as:
The vinylphenyl carbamate scaffold later inspired hybrid molecules like pyranone-carbamates (e.g., compound 7p), which exhibit dual functionality as butyrylcholinesterase inhibitors and anti-neuroinflammatory agents [5].
Table 2: Historical Timeline of Key Developments
Year | Event |
---|---|
1997 | Rivastigmine approved for Alzheimer’s, highlighting carbamate pharmacology |
2013 | First direct synthesis of 3-vinylphenyl ethyl(methyl)carbamate as metabolite |
2020s | Structural analog integrated into multifunctional anti-AD agents (e.g., 7p) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1